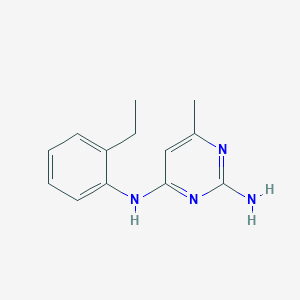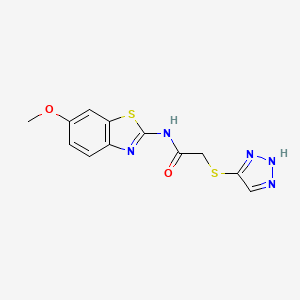![molecular formula C16H17N3O3 B5501962 N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as EPI-001, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of prostate cancer. EPI-001 works by targeting the androgen receptor (AR), a protein that plays a crucial role in the development and progression of prostate cancer.
Mecanismo De Acción
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide works by binding to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the androgen receptor from interacting with coactivator proteins, which are necessary for the activation of genes involved in prostate cancer development and progression. By inhibiting the androgen receptor in this manner, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide effectively blocks the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to have other biochemical and physiological effects. For example, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to reduce the expression of genes involved in inflammation, which may have implications for the treatment of other diseases such as rheumatoid arthritis. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to reduce the growth of hair follicles, which may have implications for the treatment of male pattern baldness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its specificity for the androgen receptor, which makes it a potentially safer and more effective therapeutic agent than conventional anti-androgen therapies. However, one limitation of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its availability for certain research applications.
Direcciones Futuras
There are several potential future directions for research on N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One area of focus could be the development of more efficient synthesis methods to reduce the cost and increase the availability of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide for research and clinical applications. Another area of focus could be the optimization of dosing regimens and combination therapies to maximize the anti-cancer effects of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. Additionally, further research could be conducted to investigate the potential applications of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide in other diseases beyond prostate cancer.
Métodos De Síntesis
The synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves a multistep process that begins with the reaction of 4-pyridinecarboximidamide with 2-(4-ethylphenoxy)acetic acid. The resulting product is then subjected to a series of chemical reactions, including esterification, amidation, and reduction, to yield N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. The overall yield of the synthesis process is approximately 5%, and the purity of the final product is greater than 95%.
Aplicaciones Científicas De Investigación
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied in preclinical models of prostate cancer, and has shown promising results in inhibiting the growth and proliferation of prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to be effective in overcoming resistance to conventional anti-androgen therapies, making it a potential treatment option for patients with advanced prostate cancer.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-12-3-5-14(6-4-12)21-11-15(20)22-19-16(17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPJJAZKLOJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{[2-(4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)